molecular formula C21H18N2O5 B12429647 Methoxycamptothecin

Methoxycamptothecin

Cat. No.: B12429647
M. Wt: 378.4 g/mol
InChI Key: KLFJSYOEEYWQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxycamptothecin is a derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree, Camptotheca acuminata. Camptothecin and its derivatives, including this compound, are known for their potent anticancer properties. These compounds selectively inhibit the nuclear enzyme DNA topoisomerase I, which is crucial for DNA replication and transcription .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methoxycamptothecin typically involves the modification of camptothecinThe reaction conditions often involve the use of methanol as a solvent and a catalyst to facilitate the methoxylation process .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological approaches. These methods include the use of plant tissue culture techniques, such as cell suspension culture, hairy roots, and adventitious root culture. Genetic manipulation and the use of endophytic fungi are also explored to enhance the yield of this compound .

Chemical Reactions Analysis

Types of Reactions

Methoxycamptothecin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of this compound-quinone, while reduction can yield this compound-alcohol .

Scientific Research Applications

Methoxycamptothecin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the reactivity and stability of camptothecin derivatives.

    Biology: Investigated for its effects on cellular processes, such as DNA replication and transcription.

    Medicine: Explored for its potential as an anticancer agent, particularly in the treatment of various cancers, including lung, breast, and prostate cancer.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

Methoxycamptothecin exerts its effects by binding to the topoisomerase I and DNA complex, resulting in a ternary complex. This complex stabilizes the DNA-topoisomerase I interaction, preventing DNA re-ligation and causing DNA damage. The accumulation of DNA damage ultimately leads to apoptosis (programmed cell death). The primary molecular target of this compound is DNA topoisomerase I .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to the presence of the methoxy group, which can influence its solubility, stability, and biological activity. This modification can enhance its anticancer properties and reduce its toxicity compared to other camptothecin derivatives .

Properties

IUPAC Name

19-ethyl-19-hydroxy-7-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-3-21(26)15-8-17-18-12(6-11-7-13(27-2)4-5-16(11)22-18)9-23(17)19(24)14(15)10-28-20(21)25/h4-8,26H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFJSYOEEYWQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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